N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
This compound features a [1,1'-biphenyl]-4-carboxamide core linked via a sulfonamide ethyl chain to a 4-(2-methoxyphenyl)piperazine moiety. The sulfonamide bridge and biphenyl group contribute to hydrophobic interactions, while the 2-methoxyphenylpiperazine is critical for receptor targeting, particularly serotonin (5-HT) receptors.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-33-25-10-6-5-9-24(25)28-16-18-29(19-17-28)34(31,32)20-15-27-26(30)23-13-11-22(12-14-23)21-7-3-2-4-8-21/h2-14H,15-20H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCBOEMJJMZDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the cholinergic system by breaking down the neurotransmitter acetylcholine, which is involved in various functions such as memory and muscle control. In addition, it has been suggested that this compound may also interact with alpha1-adrenergic receptors .
Mode of Action
The compound acts as an inhibitor of AChE , preventing the breakdown of acetylcholine and thereby increasing its availability. This leads to enhanced cholinergic neurotransmission. Furthermore, it has been suggested that the compound may also act as an antagonist at alpha1-adrenergic receptors, which are involved in various physiological processes including the regulation of blood pressure.
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic pathway. This can result in improved memory and cognitive function, particularly in conditions where these functions are impaired, such as Alzheimer’s disease. The potential antagonistic action on alpha1-adrenergic receptors could affect various biochemical pathways related to blood pressure regulation.
Pharmacokinetics
This is based on in silico studies, which are computer simulations used to predict the pharmacokinetic profile of a compound.
Result of Action
The inhibition of AChE and the potential antagonistic action on alpha1-adrenergic receptors can lead to a range of effects. For instance, increased acetylcholine levels can improve memory and cognitive function. On the other hand, antagonistic action on alpha1-adrenergic receptors could potentially lead to lowered blood pressure.
Biochemical Analysis
Biochemical Properties
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1’-biphenyl]-4-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have potential as an acetylcholinesterase inhibitor, which could make it useful in the treatment of conditions like Alzheimer’s disease. The nature of these interactions involves the compound binding to the active site of the enzyme, preventing it from breaking down acetylcholine and thereby increasing the levels of this neurotransmitter.
Cellular Effects
In cellular processes, N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1’-biphenyl]-4-carboxamide has been shown to influence cell function. For example, it has been observed to have neuroprotective effects, attenuating the neurotoxic effects of substances like aluminium chloride. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects through various mechanisms. These include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression. For example, by inhibiting acetylcholinesterase, it can increase the levels of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning.
Temporal Effects in Laboratory Settings
The effects of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1’-biphenyl]-4-carboxamide over time in laboratory settings have been studied. It has been observed to have long-term effects on cellular function, such as its neuroprotective effects
Dosage Effects in Animal Models
In animal models, the effects of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1’-biphenyl]-4-carboxamide vary with different dosages. For instance, it has been used at dosages of 3 and 5 mg/kg for 6 weeks in studies investigating its neuroprotective effects
Biological Activity
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound with a complex structure that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique molecular configuration includes a piperazine ring, methoxyphenyl substitution, and sulfonamide functionalities, which contribute to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 462.5 g/mol. The structure can be represented as follows:
This compound's design positions it favorably for interactions with various biological targets, particularly neurotransmitter receptors.
The primary mechanism of action for this compound involves its binding to specific receptors in the central nervous system (CNS). Notably, it has shown significant affinity for dopamine D4 receptors, which play a crucial role in mood regulation and cognitive functions. By modulating these receptors, the compound can influence dopaminergic signaling pathways, potentially leading to therapeutic effects in psychiatric disorders.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
- Dopamine Receptor Modulation : It has been studied for its effects on dopamine D4 receptors, with implications for treating conditions such as schizophrenia and ADHD .
- Neuroprotective Properties : The compound has shown potential neuroprotective effects in models of neurodegenerative diseases like Alzheimer's disease. This is attributed to its ability to inhibit apoptosis and promote neuronal survival .
- Antidepressant-like Effects : In animal models, the compound demonstrated antidepressant-like activity, suggesting its potential utility in treating depression .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Neuroprotection : A study published in Journal of Medicinal Chemistry examined the neuroprotective effects of similar piperazine derivatives. The findings indicated that these compounds could significantly reduce neuronal cell death in vitro by modulating apoptotic pathways .
- Dopamine Receptor Interaction Study : Another study focused on the interaction between this compound and dopamine receptors. Using radiolabeled binding assays, it was found that the compound had a high binding affinity for D4 receptors compared to other subtypes .
- In Vivo Efficacy : In vivo studies demonstrated that administration of this compound led to significant improvements in behavioral tests associated with depression and anxiety in rodent models .
Comparative Biological Activity Table
| Compound Name | Target Receptor | Binding Affinity (nM) | Biological Effect |
|---|---|---|---|
| This compound | D4 Dopamine Receptor | 278 ± 62 | Antidepressant-like activity |
| Similar Piperazine Derivative | D3 Dopamine Receptor | 710 ± 150 | Neuroprotective effects |
| Other Piperazine Compounds | Various Receptors | Variable | Anticonvulsant activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues with Piperazine Moieties
18F-FCWAY (18F-trans-4-fluoro-N-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide)
- Key Differences : Replaces the biphenyl carboxamide with a cyclohexanecarboxamide and lacks the sulfonamide group.
- Functional Impact : The cyclohexane enhances lipophilicity, improving blood-brain barrier penetration, but introduces defluorination issues in vivo, complicating PET imaging .
- Receptor Affinity : High selectivity for 5-HT1A receptors due to the 2-methoxyphenylpiperazine group, similar to the target compound .
N-(3-Hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (Compound 34, )
- Key Differences : Features a benzofuran carboxamide and hydroxybutyl linker instead of biphenyl-sulfonamide.
- Functional Impact : The hydroxybutyl chain may enhance solubility but reduce metabolic stability compared to the sulfonamide linker.
- Receptor Affinity : Acts as a D3 receptor antagonist, highlighting how carboxamide variations (benzofuran vs. biphenyl) shift receptor selectivity .
2.2. Analogues with Biphenyl Carboxamide Cores
- SB 216,641 (N-[3-[3-(Dimethylamino)ethoxy]-4-methoxyphenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide) Key Differences: Incorporates an oxadiazole substituent and dimethylaminoethoxy group. Functional Impact: The oxadiazole enhances 5-HT1B receptor binding, while the target compound’s piperazine moiety directs activity toward 5-HT1A receptors .
N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-carboxamide (CAS RN: 148672-13-3, )
Pharmacokinetic and Physicochemical Comparisons
Research Findings and Implications
- Receptor Selectivity : The 2-methoxyphenylpiperazine group is a common motif in 5-HT1A ligands (e.g., 18F-FCWAY), but carboxamide variations (biphenyl vs. benzofuran) significantly alter receptor targeting .
- Synthetic Challenges : Sulfonamide formation (as in the target compound) requires precise coupling conditions, similar to methods described for ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate () .
- Theranostic Potential: The biphenyl core and sulfonamide linker could position the target compound for dual imaging/therapeutic roles, akin to 18F-Mefway () in PET imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
